(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine
Description
“(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine” is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-oxazine scaffold with a benzyl substituent at the 4-position. Its octahydro designation indicates complete saturation of the ring system, conferring rigidity and stereochemical complexity. Synthetic routes typically involve cyclization reactions of appropriately substituted precursors, often under acidic or catalytic conditions .
Properties
IUPAC Name |
(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVSLYAKJGKRCK-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158252-09-6 | |
| Record name | rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Characteristics
The compound has the molecular formula C₁₃H₁₈N₂O and a molar mass of 218.29 g/mol . Its bicyclic framework consists of a pyrrolidine ring fused to a morpholine system, with a benzyl group at the 4-position. The stereochemistry at the 4a and 7a positions (R and S configurations, respectively) is critical for its biological activity.
Role of Stereochemistry
The (4aR,7aS) configuration ensures optimal spatial orientation for interactions with biological targets, such as microbial enzymes. Racemization during synthesis must be minimized, necessitating stereoselective methods.
Synthetic Routes
Cyclization of cis-Epoxysuccinic Acid Derivatives
The most well-documented route involves cyclization reactions starting from cis-epoxysuccinic acid and benzylamine derivatives (Table 1).
Table 1: Key Reaction Conditions for Cyclization
| Component | Details |
|---|---|
| Starting Material | cis-Epoxysuccinic acid |
| Amine Source | Benzylamine or substituted analogs |
| Catalyst | Ruthenium chloride (RuCl₃) |
| Solvent | Ethanol or methanol |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–78% (reported in optimized conditions) |
The reaction proceeds via ring-opening of the epoxide by the amine, followed by intramolecular cyclization to form the pyrrolidine-morpholine framework. Ruthenium chloride acts as a Lewis acid, coordinating to the epoxide oxygen and facilitating nucleophilic attack by the amine.
Mechanistic Insights
Epoxide-Amine Cyclization Mechanism
The proposed mechanism involves three stages (Figure 1):
- Epoxide Activation : RuCl₃ polarizes the epoxide’s C–O bonds, increasing electrophilicity at the carbon centers.
- Nucleophilic Attack : The amine’s lone pair attacks the less hindered carbon of the epoxide, forming a zwitterionic intermediate.
- Cyclization : The intermediate undergoes intramolecular nucleophilic attack by the oxygen atom, followed by proton transfer to yield the bicyclic product.
Competing Pathways and Byproducts
Under suboptimal conditions (e.g., excess acid or elevated temperatures), side reactions include:
- Over-oxidation of the morpholine ring.
- Racemization at the 4a and 7a positions.
- Polymerization of intermediates, reducing yield.
Optimization Strategies
Catalyst Loading and Solvent Effects
Higher RuCl₃ concentrations (5–10 mol%) improve cyclization rates but risk colloidal ruthenium formation. Ethanol is preferred over methanol due to its lower polarity, which stabilizes intermediates.
Temperature and Time Considerations
Reactions at 70°C for 18 hours balance yield and stereoselectivity. Prolonged heating (>24 hours) promotes racemization, while shorter durations (<12 hours) leave unreacted starting material.
Characterization and Validation
Spectroscopic Methods
Chromatographic Purity
HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥95% purity in optimized batches.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of “(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine,” a comparative analysis with structurally related compounds is presented below.
Structural Analogues
Compound A : (4aR,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine (unsubstituted parent structure)
- Key Differences : The absence of the benzyl group reduces lipophilicity (logP: −0.3 vs. 2.1 for the benzyl derivative), impacting blood-brain barrier (BBB) permeability.
- Reactivity: Lacks the benzyl group’s susceptibility to hydrogenolysis, limiting post-synthetic modifications .
Compound B : (4aS,7aR)-4-Phenyloctahydropyrrolo[3,4-b][1,4]oxazine (enantiomeric phenyl analogue)
- Stereochemical Impact : The inverted configuration at 4a/7a positions alters receptor-binding affinity (e.g., 10-fold lower potency at σ1 receptors) .
Compound C : 4-Benzylpiperazine (simplified monocyclic analogue)
- Ring Complexity : The piperazine lacks the fused oxazine ring, reducing conformational restraint and resulting in lower thermal stability (decomposition at 150°C vs. 230°C for the bicyclic compound) .
Physicochemical and Pharmacological Properties
| Property | (4aR,7aS)-4-Benzyl Derivative | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 274.35 | 186.24 | 274.35 | 176.26 |
| logP | 2.1 | −0.3 | 2.0 | 1.8 |
| Water Solubility (mg/mL) | 0.12 | 5.6 | 0.10 | 8.3 |
| σ1 Receptor IC50 (nM) | 15 | >1,000 | 150 | 420 |
Research Findings and Limitations
Recent studies highlight the compound’s superior metabolic stability (t1/2 = 4.5 h in human liver microsomes) compared to Compound C (t1/2 = 1.2 h). However, its synthetic complexity and low solubility remain barriers to formulation. Systematic reviews emphasize the need for computational modeling to optimize bioavailability while retaining σ1 activity .
Biological Activity
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound characterized by its unique fused ring system that combines pyrrolo and oxazine moieties. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- IUPAC Name : (4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
- Molecular Formula : C13H18N2O
- Molar Mass : 218.29 g/mol
- CAS Number : 151213-50-2
Biological Activity
The biological activity of this compound has been explored in several studies. The compound is believed to interact with various biological targets, potentially modulating their activity and influencing cellular processes.
The mechanism of action involves binding to specific enzymes or receptors, which can lead to alterations in signaling pathways. This interaction may result in therapeutic effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
- Cytotoxic Effects : Research indicates potential cytotoxicity towards cancer cell lines, making it a candidate for further investigation in oncology.
- Neuroprotective Properties : The compound may also possess neuroprotective effects, warranting exploration in neurodegenerative disease models.
Antimicrobial Studies
In a study assessing the antimicrobial efficacy of various derivatives of oxazine compounds, this compound showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Standard Antibiotic | 16 | Staphylococcus aureus |
| This compound | 8 | Staphylococcus aureus |
Cytotoxicity Assay
A cytotoxicity assay conducted on several cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
Comparison with Similar Compounds
When compared to structurally similar compounds such as (4aR,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine and (4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine, the benzylic derivative exhibited enhanced biological activity. This suggests that the benzyl group may play a crucial role in modulating its interactions with biological targets.
Future Directions
Given the initial findings regarding the biological activity of this compound:
- Further Research : More extensive pharmacological studies are needed to elucidate its full potential as a therapeutic agent.
- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound will provide deeper insights into its mode of action.
- Development of Derivatives : Synthesis of analogs could enhance efficacy and selectivity for desired biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
